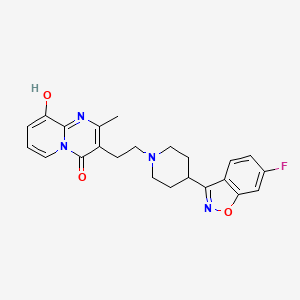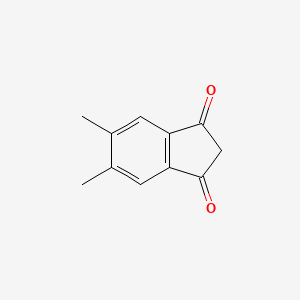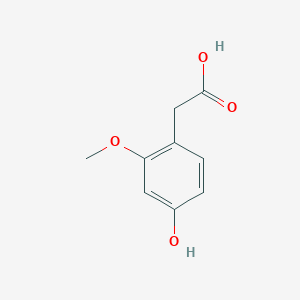
4-Hydroxy-2-methoxyphenylacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-methoxyphenylacetic acid typically involves the hydroxylation and methylation of phenylacetic acid derivatives. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with glycine in the presence of a base, followed by oxidation to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. Techniques such as crystallization and recrystallization are used to purify the compound .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-methoxyphenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
4-Hydroxy-2-methoxyphenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound is studied for its role in dopamine metabolism and its potential as a biomarker for neurological disorders.
Medicine: Research explores its potential therapeutic applications, including its use in the treatment of Parkinson’s disease and other dopamine-related conditions.
Industry: It is used in the production of pharmaceuticals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methoxyphenylacetic acid involves its interaction with various molecular targets and pathways. As a metabolite of dopamine, it plays a role in the regulation of neurotransmitter levels in the brain. It is involved in the catabolic pathway of dopamine, where it is formed through the action of monoamine oxidase and catechol-O-methyltransferase .
Comparison with Similar Compounds
Vanillic acid: Similar in structure but lacks the methoxy group.
Homovanillic acid: A closely related compound with similar biochemical properties.
4-Hydroxy-3-methoxyphenylacetic acid: Another derivative with similar functional groups.
Uniqueness: Its structural features, such as the hydroxyl and methoxy groups, contribute to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H10O4 |
|---|---|
Molecular Weight |
182.17 g/mol |
IUPAC Name |
2-(4-hydroxy-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10O4/c1-13-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5,10H,4H2,1H3,(H,11,12) |
InChI Key |
GFDCLLXSQKPMIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


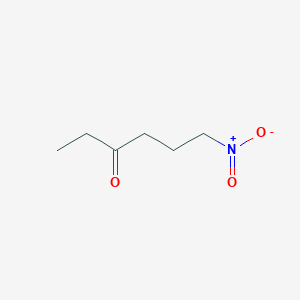
![Ethyl [4-(chlorosulfonyl)-2,5-dimethylphenoxy]acetate](/img/structure/B8646701.png)
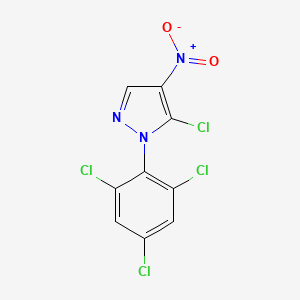
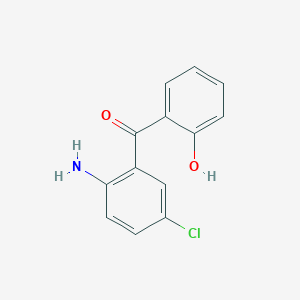
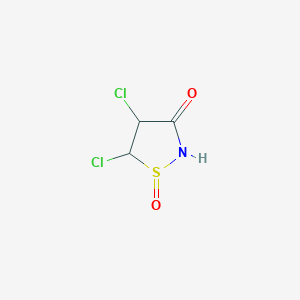

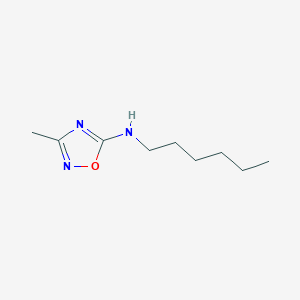
![3-(Bromomethyl)-6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B8646730.png)




